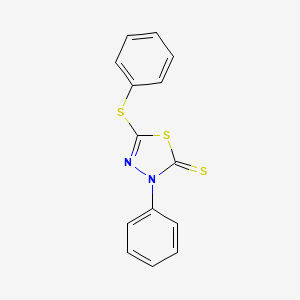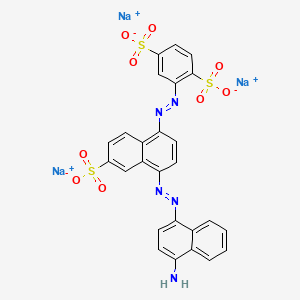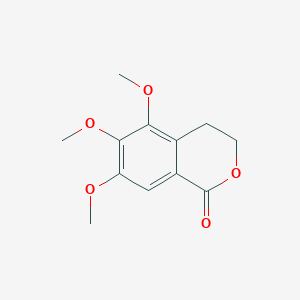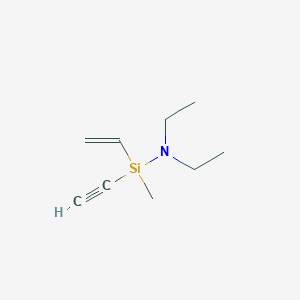
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds. It features a silicon atom bonded to an ethynyl group, an ethenyl group, a methyl group, and a diethylamino group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkyne in the presence of a catalyst to form the desired product. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, allowing the compound to participate in diverse chemical reactions. The ethenyl and ethynyl groups provide sites for further functionalization, enabling the compound to act as a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-1-methylsilanamine: Lacks the diethylamino and ethynyl groups.
N,N-Diethyl-1-ethynyl-1-methylsilanamine: Lacks the ethenyl group.
1-Ethenyl-N,N-diethylsilanamine: Lacks the ethynyl and methyl groups.
Uniqueness
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine is unique due to the presence of both ethenyl and ethynyl groups, which provide distinct reactivity and functionalization options. The diethylamino group enhances its solubility and reactivity in organic solvents, making it a valuable compound in various chemical applications.
Properties
CAS No. |
64015-74-3 |
|---|---|
Molecular Formula |
C9H17NSi |
Molecular Weight |
167.32 g/mol |
IUPAC Name |
N-(ethenyl-ethynyl-methylsilyl)-N-ethylethanamine |
InChI |
InChI=1S/C9H17NSi/c1-6-10(7-2)11(5,8-3)9-4/h3,9H,4,6-7H2,1-2,5H3 |
InChI Key |
DOJKOVXOMCKPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C=C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


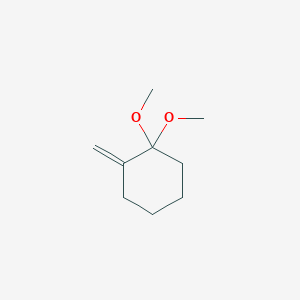

![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
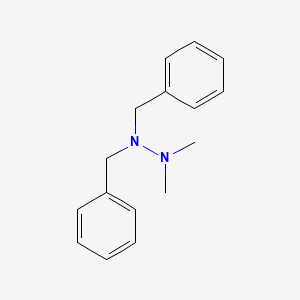
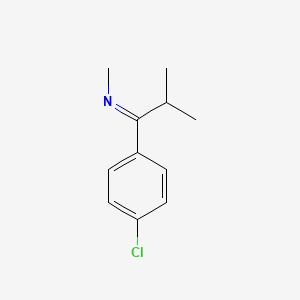
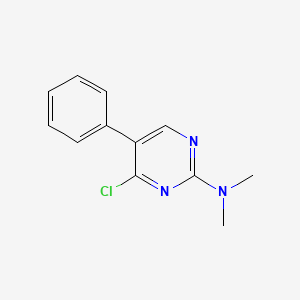
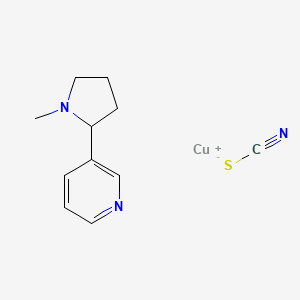
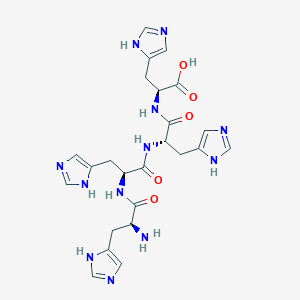
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
